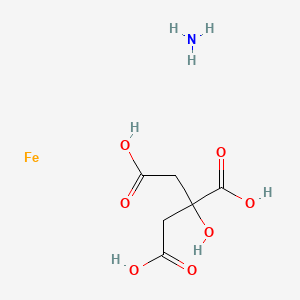
Ammoniumeisen(III)citrat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammoniumeisen(III)citrat can be synthesized by neutralizing citric acid with iron(III) hydroxide and ammonia. The general reaction involves dissolving iron(III) chloride hexahydrate in water, followed by the addition of ammonia to precipitate iron(III) hydroxide. This precipitate is then dissolved in citric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process ensures the precise control of pH and temperature to optimize yield and purity. The final product is typically dried and ground into a fine powder for various applications .
Chemical Reactions Analysis
Types of Reactions: Ammoniumeisen(III)citrat undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It can act as a reducing agent, particularly in the presence of light, which makes it useful in photographic processes.
Complexation Reactions: The compound can form complexes with other metal ions, which is useful in water purification and other industrial processes.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include potassium ferricyanide in the cyanotype process.
Complexation: Various metal salts can be used to form complexes under controlled pH and temperature conditions.
Major Products:
Photographic Processes: The major products include blueprints and other photographic prints.
Water Purification: Complexes formed with other metals aid in the removal of impurities from water.
Scientific Research Applications
Ammoniumeisen(III)citrat has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in studies involving iron metabolism and transport.
Medicine: Utilized as an iron supplement to treat iron deficiency anemia.
Industry: Applied in water purification, photographic processes, and as a food additive.
Mechanism of Action
The mechanism of action of ammoniumeisen(III)citrat primarily involves its ability to donate iron ions. In biological systems, it releases iron ions that are essential for various cellular processes, including oxygen transport and DNA synthesis. The citric acid component helps in the stabilization and solubilization of iron ions, facilitating their absorption and utilization in the body .
Comparison with Similar Compounds
Ferric Citrate: Similar in composition but lacks the ammonium component.
Ferrous Sulfate: Another iron supplement but in a different oxidation state (Fe(II) instead of Fe(III)).
Ferric Ammonium Sulfate: Contains sulfate instead of citrate as the anion.
Uniqueness: Ammoniumeisen(III)citrat is unique due to its high solubility in water and its dual role as both an iron supplement and a reagent in photographic processes. Its ability to form stable complexes with other metals also sets it apart from other iron compounds .
Properties
Key on ui mechanism of action |
... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |
|---|---|
CAS No. |
25378-33-0 |
Molecular Formula |
C6H11FeNO7 |
Molecular Weight |
265.00 g/mol |
IUPAC Name |
azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron |
InChI |
InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3 |
InChI Key |
PLKYGPRDCKGEJH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe] |
density |
1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |
physical_description |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















